4-Methoxy-1H-indazole
Description
4-Methoxy-1H-indazole (CAS: 351210-06-5) is a heterocyclic aromatic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. It features a methoxy (-OCH₃) substituent at the 4-position of the indazole core, a bicyclic structure comprising a benzene ring fused to a pyrazole ring. The compound is a white, hygroscopic, and light-sensitive solid with a melting point of 156.2–157.2°C . Its primary applications lie in medicinal chemistry, where it serves as a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and anti-inflammatory agents. The methoxy group enhances electron density in the aromatic system, influencing reactivity and binding affinity in biological targets .
Properties
IUPAC Name |
4-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-6(8)5-9-10-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXWAMSYANZWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646702 | |
| Record name | 4-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351210-06-5 | |
| Record name | 4-Methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Transition metal-catalyzed reactions, such as copper acetate-catalyzed N-N bond formation, are commonly employed . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or alkylated indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-1H-indazole has been studied for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with multiple biological targets, making it a candidate for drug development.
Antitumor Activity
Several studies have highlighted the antitumor properties of indazole derivatives, including this compound. For example, compounds derived from indazole have shown efficacy against Polo-like kinase 4 (PLK4), which is implicated in tumor growth. A notable derivative, CFI-400945, demonstrated significant inhibition of HCT116 colon cancer cell growth in preclinical models .
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Target | IC50 (nM) | Model |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | HCT116 (Colon Cancer) |
| Compound 82a | Pim Kinases | 0.4-1.1 | KMS-12 BM Cell Assay |
| Compound 105 | FGFRs | 0.9-6.1 | NCI-H1581 Xenograft |
Cardiovascular Applications
Indazole derivatives have also been explored for their cardiovascular effects. Research indicates that certain compounds can reduce blood pressure and heart rate by acting on imidazoline receptors . This suggests potential applications in treating hypertension and related cardiovascular conditions.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves various chemical strategies that modify the indazole core to enhance its biological activity. Structure-activity relationship studies are crucial for understanding how different substituents affect the compound's efficacy.
Synthesis Techniques
Recent advances in synthetic methodologies have facilitated the development of diverse indazole derivatives with improved pharmacological profiles. Techniques such as microwave-assisted synthesis and multi-component reactions have been employed to streamline the process .
Structure-Activity Relationships
SAR studies indicate that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the 4 and 6 positions have been shown to enhance inhibitory effects against enzymes like IDO1, which is relevant in cancer therapy .
Other Biological Activities
Beyond antitumor and cardiovascular applications, this compound exhibits other noteworthy biological activities.
Anti-inflammatory Properties
Research has indicated that certain indazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Neuroprotective Effects
Some studies suggest that indazole derivatives may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases .
Case Studies and Clinical Insights
Several case studies illustrate the clinical relevance of this compound derivatives:
- Case Study 1 : A derivative was tested in patients with BRAFV600-mutant melanoma, showing promising antitumor activity with manageable side effects at doses up to 400 mg twice daily .
- Case Study 2 : In preclinical models of hypertension, compounds based on the indazole scaffold demonstrated significant reductions in blood pressure, indicating their potential as antihypertensive agents .
Mechanism of Action
The mechanism of action of 4-Methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like lipoxygenase, which plays a role in the oxidation of arachidonic acid . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Structural and Functional Group Variations
The pharmacological and physicochemical properties of indazole derivatives are highly sensitive to substituent position and identity. Below is a comparative analysis of 4-Methoxy-1H-indazole with analogs (Table 1):
Table 1: Comparison of this compound with Analogous Compounds
Key Research Findings
- Analgesic Potency : this compound derivatives exhibit activity comparable to dipyrone (metamizole) in murine models, with EC₅₀ values in the micromolar range .
- Enzyme Inhibition : The methoxy group enhances selectivity for kinases (e.g., JAK2 and CDK2) by occupying hydrophobic pockets in ATP-binding sites .
- Thermodynamic Stability : Crystallographic studies (e.g., 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide ) reveal planar indazole cores with intermolecular hydrogen bonds stabilizing the sulfonamide moiety, critical for crystallinity .
Biological Activity
4-Methoxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
This compound can be synthesized through various methods, including direct cyclization of appropriate precursors. The presence of the methoxy group at the 4-position is crucial as it influences the compound's biological properties. The molecular formula for this compound is .
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:
- In vitro Studies : Research indicates that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines. One study reported an IC50 value of 0.23–1.15 μM for a derivative against breast cancer cell line 4T1, demonstrating significant inhibition of cell proliferation and induction of apoptosis .
- Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, alongside downregulation of the anti-apoptotic protein Bcl-2. This leads to increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential, ultimately promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the indazole ring. A detailed SAR analysis reveals:
| Compound | Substituent | IC50 (μM) | Remarks |
|---|---|---|---|
| 2f | None | 0.23 | Potent against 4T1 cells |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | Low activity |
| 2b | N,N-dimethylsulfonamide | 0.80 | Improved potency |
| 2c | 4-sulfonylmorpholine | 0.34 | Enhanced activity |
This table illustrates how different substituents can either enhance or diminish the compound's efficacy against specific cancer types.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound derivatives:
- Breast Cancer Model : In vivo studies using a mouse model demonstrated that treatment with a specific derivative significantly suppressed tumor growth without noticeable side effects .
- Cell Cycle Analysis : Treatment with certain derivatives resulted in G0/G1 phase arrest in K562 cells, indicating a potential mechanism for their antitumor effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
